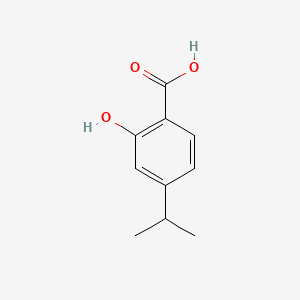
3-Bromo-5-chloro-4-méthoxyaniline
Vue d'ensemble
Description
3-Bromo-5-chloro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrClNO and its molecular weight is 236.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-chloro-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
3-Bromo-5-chloro-4-méthoxyaniline: est utilisé dans la recherche pharmacologique en raison de son potentiel en tant que bloc de construction pour la synthèse de diverses molécules pharmacologiquement actives. Sa structure est adaptable à des modifications qui peuvent conduire à la découverte de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .
Science des matériaux
En science des matériaux, ce composé sert de précurseur au développement de nouveaux matériaux. Sa structure aromatique halogénée est particulièrement utile dans la synthèse de polymères et de matériaux avancés possédant des propriétés optiques ou électroniques spécifiques .
Synthèse chimique
En tant qu'intermédiaire polyvalent dans la synthèse organique, This compound est utilisé dans la construction de molécules complexes. Il est souvent utilisé dans des réactions de couplage croisé, qui sont essentielles dans la synthèse de divers composés organiques .
Chimie analytique
Ce composé trouve des applications en chimie analytique comme standard ou réactif. Il peut être utilisé pour calibrer des instruments ou comme réactif dans le développement de méthodes analytiques, telles que la chromatographie ou la spectrométrie, pour détecter ou quantifier d'autres substances .
Biochimie
En biochimie, This compound peut être utilisé pour étudier les interactions enzyme-substrat ou comme groupement dans la modification de biomolécules, aidant à comprendre les processus biologiques au niveau moléculaire .
Applications environnementales
Les scientifiques de l'environnement peuvent utiliser ce composé pour étudier ses produits de dégradation ou son comportement dans différents compartiments environnementaux. Il peut également servir de composé modèle dans l'étude de la pollution et de ses effets sur les écosystèmes .
Safety and Hazards
3-Bromo-5-chloro-4-methoxyaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
3-Bromo-5-chloro-4-methoxyaniline is a type of aniline compound . Anilines are a class of compounds that are used in the synthesis of a wide variety of substances, including dyes, drugs, and polymers . .
Mode of Action
Anilines typically act as building blocks in chemical reactions, undergoing various transformations to form complex molecules . The bromo, chloro, and methoxy groups on the aniline ring can influence the reactivity of the molecule and direct its participation in chemical reactions .
Biochemical Pathways
Anilines can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Pharmacokinetics
The compound’s molecular weight (2365 g/mol) and LogP value (327450) suggest that it may have reasonable bioavailability .
Result of Action
As an aniline derivative, it may be involved in the synthesis of various bioactive compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-methoxyaniline. For instance, the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . Environmental precautions should be taken to prevent the material from entering drains or water courses .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-chloro-4-methoxyaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity. Additionally, 3-Bromo-5-chloro-4-methoxyaniline can bind to proteins, altering their conformation and function, which may influence various biochemical pathways.
Cellular Effects
The effects of 3-Bromo-5-chloro-4-methoxyaniline on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 3-Bromo-5-chloro-4-methoxyaniline can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-5-chloro-4-methoxyaniline exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-5-chloro-4-methoxyaniline in laboratory settings are important factors that influence its temporal effects. Over time, the compound may undergo chemical degradation, leading to the formation of byproducts that can affect its biological activity. In vitro and in vivo studies have shown that prolonged exposure to 3-Bromo-5-chloro-4-methoxyaniline can result in changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-chloro-4-methoxyaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in experimental studies involving 3-Bromo-5-chloro-4-methoxyaniline.
Metabolic Pathways
3-Bromo-5-chloro-4-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with distinct biochemical properties. The interaction of 3-Bromo-5-chloro-4-methoxyaniline with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of 3-Bromo-5-chloro-4-methoxyaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, 3-Bromo-5-chloro-4-methoxyaniline can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects.
Subcellular Localization
The subcellular localization of 3-Bromo-5-chloro-4-methoxyaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This subcellular distribution can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.
Propriétés
IUPAC Name |
3-bromo-5-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWSRHXXCULNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603305 | |
| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84972-58-7 | |
| Record name | 3-Bromo-5-chloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


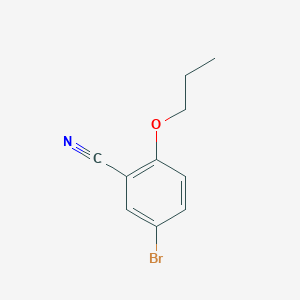

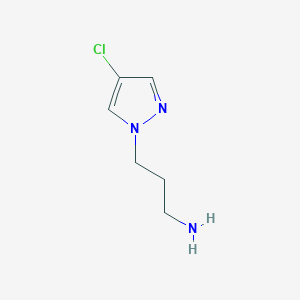
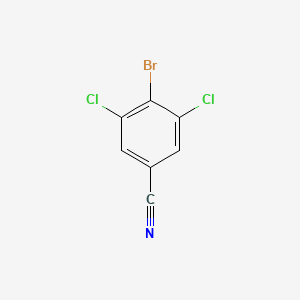

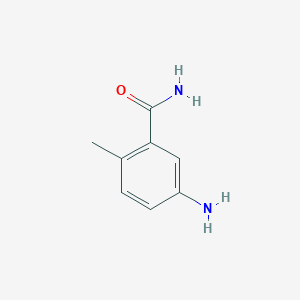
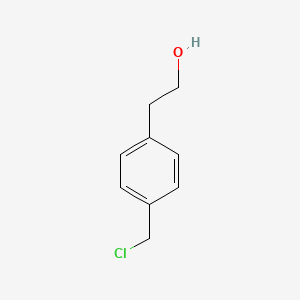
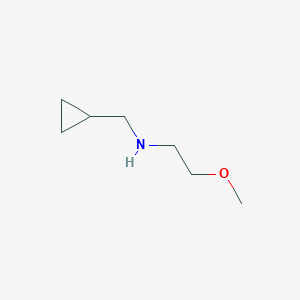
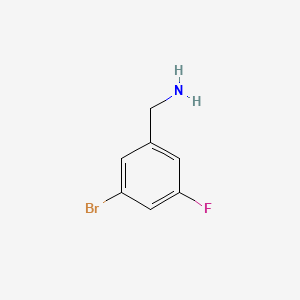

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)


